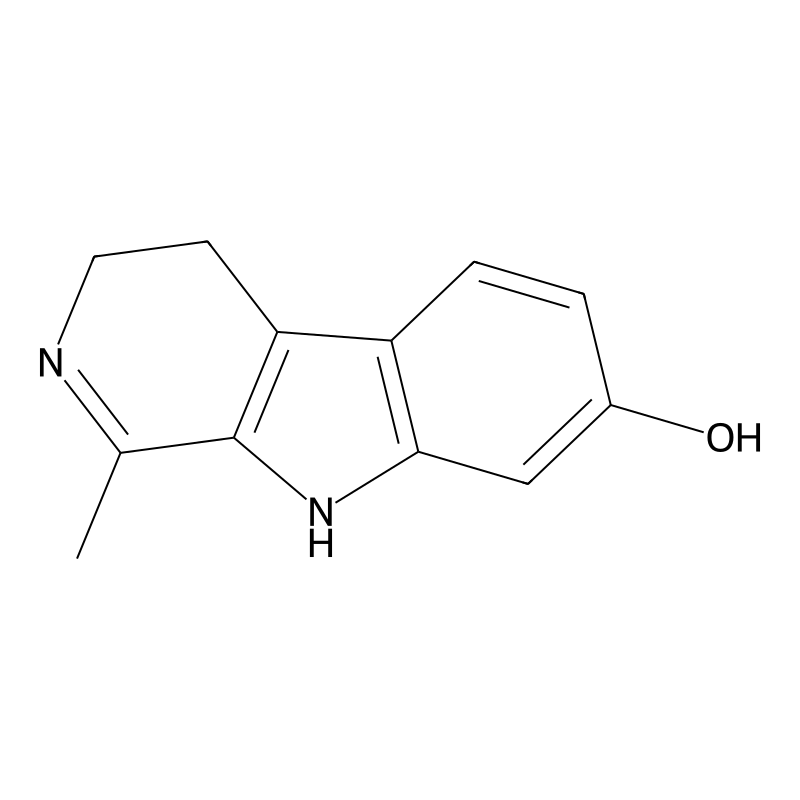

Harmalol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Harmalol (CAS: 525-57-5) is a fluorescent, bioactive β-carboline alkaloid, part of the harmala alkaloid family which also includes its close structural analogs harmine and harmaline. It is distinguished from harmine, a common substitute, by a hydroxyl group at the 7-position instead of a methoxy group. This single functional group difference is the primary driver of its distinct physicochemical properties, including its pH-dependent fluorescence, enzyme inhibition profile, and solubility, which are critical considerations in procurement for specific research and development applications.

References

- [1] Sarkar, S., & Bhadra, K. (2014). Binding of alkaloid harmalol to DNA: photophysical and calorimetric approach. Journal of physical chemistry. B, 118(11), 2841–2853.

- [2] Herraiz, T., González, D., Ancín-Azpilicueta, C., Arán, V. J., & Guillén, H. (2010). beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO). Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 48(3), 839–845.

- [3] Harmalol. (2023). In Wikipedia. Retrieved December 1, 2023.

- [5] Harmala alkaloid. (2023). In Wikipedia. Retrieved December 1, 2023.

Substituting Harmalol with its methoxylated analog, harmine, or its fully aromatic analog, harmol, can lead to critical failures in experimental reproducibility and application performance. The hydroxyl group in Harmalol is not a minor structural variation; it governs pH-dependent fluorescence, which is absent in harmine, making harmine unsuitable for use as a pH-sensitive probe. Furthermore, the substitution significantly alters inhibitory potency against key enzymes like monoamine oxidase A (MAO-A) and cytochrome P450 1A1 (CYP1A1), where quantitative differences in activity necessitate the selection of a specific analog to achieve the desired biological effect. These functional distinctions make the choice between harmala alkaloids a critical procurement decision, not a matter of convenience.

References

- [1] Wolfbeis, O. S., Fuerlinger, M., Kroneis, H., & Marsoner, H. (1983). Fluorimetric analysis. 1. A study on fluorescent indicators for measuring near neutral (physiological) pH-values. Fresenius' Zeitschrift für analytische Chemie, 314(2), 119-124.

- [2] Herraiz, T., González, D., Ancín-Azpilicueta, C., Arán, V. J., & Guillén, H. (2010). beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO). Food and chemical toxicology, 48(3), 839–845.

- [3] El Gendy, M. A., Soshilov, A. A., Denison, M. S., & El-Kadi, A. O. (2012). Harmaline and harmalol inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms. Food and Chemical Toxicology, 50(2), 353-362.

Superior Potency in Monoamine Oxidase A (MAO-A) Inhibition Compared to Harmol

For applications requiring potent MAO-A inhibition, Harmalol demonstrates significantly greater activity than its fully aromatic analog, harmol. In a comparative study using human MAO-A, Harmalol exhibited an IC50 of 80 nM. In contrast, harmol was substantially less potent, with a measured IC50 of 500 nM. The fully aromatic analog harmane was even weaker, with an IC50 of 640 nM. This makes Harmalol a more efficient choice for achieving a specific level of MAO-A inhibition.

| Evidence Dimension | MAO-A Inhibition (IC50) |

| Target Compound Data | 80 nM (for Harmalol) |

| Comparator Or Baseline | Harmol: 500 nM; Harmane: 640 nM |

| Quantified Difference | 6.25-fold more potent than Harmol |

| Conditions | Recombinant human MAO-A enzyme assay (MAO-Glo™ Promega kit). |

This potency difference is critical for researchers needing to maximize MAO-A inhibition while minimizing compound concentration and potential off-target effects.

Enhanced Direct Inhibition of Carcinogen-Activating Enzyme CYP1A1 vs. Harmaline

Harmalol provides significantly stronger direct inhibition of the carcinogen-activating enzyme CYP1A1 compared to its precursor, harmaline. In an assay with TCDD-induced HepG2 cells, Harmalol at a concentration of 12.5 µM inhibited CYP1A1 activity by 75%. Under the same conditions, harmaline inhibited CYP1A1 activity by only 8%. This demonstrates a clear functional advantage for Harmalol in applications designed to directly suppress CYP1A1 enzymatic activity.

| Evidence Dimension | CYP1A1 Activity Inhibition |

| Target Compound Data | 75% inhibition at 12.5 µM |

| Comparator Or Baseline | Harmaline: 8% inhibition at 12.5 µM |

| Quantified Difference | Over 9-fold greater direct inhibitory effect than harmaline at the tested concentration |

| Conditions | EROD assay on TCDD-induced human HepG2 cell lysates. |

For studies focused on mitigating the metabolic activation of pro-carcinogens by CYP1A1, Harmalol is a more direct and potent tool than harmaline.

Distinctive pH-Dependent Fluorescence for Sensing Applications

The phenolic hydroxyl group of Harmalol confers strong pH-dependent fluorescence, a property not shared by its methoxylated analog, harmine. Harmalol's fluorescence is quenched at acidic pH and shows a marked increase in intensity in the pH range of 6 to 8, making it a functional indicator for near-neutral pH environments. In contrast, harmine's fluorescence is largely insensitive to pH changes in this range. This makes Harmalol uniquely suitable as a fluorescent probe where pH sensitivity is a required performance characteristic.

| Evidence Dimension | Fluorescence Intensity vs. pH |

| Target Compound Data | Strong fluorescence increase from pH 6 to 8 |

| Comparator Or Baseline | Harmine: Fluorescence is largely pH-independent in the same range |

| Quantified Difference | Qualitatively distinct response; Harmalol is a functional pH indicator while Harmine is not. |

| Conditions | Aqueous solution. |

This property directly enables the use of Harmalol in the development of fluorescent sensors and probes for biological and chemical systems, an application for which harmine is unsuitable.

Improved Aqueous Solubility for Simplified Handling and Formulation

Harmalol offers practical handling advantages due to its solubility in aqueous buffers, a direct result of its polar hydroxyl group. A technical datasheet reports its solubility in PBS (pH 7.2) as 3 mg/mL. In contrast, its close analog harmine is known to be poorly soluble in aqueous solutions, often requiring the use of organic co-solvents like DMSO or conversion to a salt form to improve solubility. This makes Harmalol a more direct and convenient choice for preparing stock solutions and formulations for aqueous biological assays.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 3 mg/mL in PBS (pH 7.2) |

| Comparator Or Baseline | Harmine: Poorly soluble in water, requiring co-solvents or salt formation. |

| Quantified Difference | Significantly higher practical solubility in a common aqueous buffer. |

| Conditions | Phosphate-buffered saline (PBS) at pH 7.2. |

Selecting Harmalol can simplify experimental workflows and reduce confounding variables by eliminating the need for organic solvents in aqueous-based assays.

Development of Fluorescent Probes for Physiological pH Measurement

Harmalol's distinct, pH-dependent fluorescence makes it the required starting material for creating fluorescent sensors intended to operate near neutral pH. Its procurement is justified over harmine when the primary application involves tracking pH changes in biological media or industrial processes.

High-Potency Pharmacological Probing of MAO-A

In neuropharmacology research where achieving maximal, specific inhibition of MAO-A with minimal compound load is essential, Harmalol is the indicated reagent. Its 6.25-fold higher potency compared to harmol allows for more precise and potent modulation of the enzyme in cellular or in-vitro models.

Aqueous-Based Bioassays for CYP1A1 Inhibition Screening

Harmalol is the preferred compound for screening potential CYP1A1 inhibitors or studying its metabolic activity in aqueous buffer systems. Its superior direct inhibitory action over harmaline and its inherent solubility in PBS (pH 7.2) simplify assay setup and avoid the use of potentially interfering organic solvents.

References

- [1] Wolfbeis, O. S., Fuerlinger, M., Kroneis, H., & Marsoner, H. (1983). Fluorimetric analysis. 1. A study on fluorescent indicators for measuring near neutral (physiological) pH-values. Fresenius' Zeitschrift für analytische Chemie, 314(2), 119-124.

- [2] Tarpley, M., Oladapo, H. O., Strepay, D., et al. (2021). Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies. European Journal of Pharmaceutical Sciences, 162, 105821.

- [3] El Gendy, M. A., Soshilov, A. A., Denison, M. S., & El-Kadi, A. O. (2012). Harmaline and harmalol inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms. Food and Chemical Toxicology, 50(2), 353-362.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Related CAS

Other CAS

Metabolism Metabolites

Wikipedia

Dates

Therapeutic Role of Harmalol Targeting Nucleic Acids: Biophysical Perspective and in vitro Cytotoxicity

Sarita Sarkar, Kakali BhadraPMID: 29231137 DOI: 10.2174/1389557518666171211164830

Abstract

Harmalol, a beta carboline alkaloid, shows remarkable importance in the contemporary biomedical research and drug discovery programs. With time, there is emerging interest in search for better anti-cancer drugs of plant origin with high activity and lower toxicity. Most of the chemotherapeutic agents due to their non-specific target and toxicity on active healthy cells, use is often restricted, necessitating search for newer drugs having greater potentiality.The review highlighted the interaction of harmalol with nucleic acids of different motifs as sole target biomolecules and in vitro cytotoxicity of the alkaloid in human cancer cell lines with special emphasis on its apoptotic induction ability.

Binding study and in vitro cytotoxicity was performed using several biophysical techniques and biochemical assays, respectively.

Data from competition dialysis, UV and fluorescence spectroscopic analysis, circular dichroism, viscometry and isothermal calorimetry shows binding and interaction of harmalol with several natural and synthetic nucleic acids, both DNA and RNA, of different motifs. Furthermore, apoptotic hallmarks like internucleosomal DNA fragmentation, membrane blebbing, cell shrinkage, chromatin condensation, change of mitochondrial membrane potential, comet tail formation and ROS (reactive oxygen species) dependent cytotoxicity being analyzed in the harmalol treated cancer cells.

These results stating the therapeutic role of harmalol, will lead to the interesting knowledge on the cytotoxicity, mode, mechanism, specificity of binding and correlation between structural aspects and energetics enabling a complete set of guidelines for design of new drugs.

DNA binding and apoptotic induction ability of harmalol in HepG2: Biophysical and biochemical approaches

Sarita Sarkar, Paromita Bhattacharjee, Kakali BhadraPMID: 27590872 DOI: 10.1016/j.cbi.2016.08.024

Abstract

Harmalol administration caused remarkable reduction in proliferation of HepG2 cells with GI50 of 14.2 μM, without showing much cytotoxicity in embryonic liver cell line, WRL-68. Data from circular dichroism (CD) and differential scanning calorimetric (DSC) analysis of harmalol-CT DNA complex shows conformational changes with prominent CD perturbation and stabilization of CT DNA by 8 °C. Binding constant and stoichiometry was calculated using the above biophysical techniques. The Scatchard plot constructed from CD data showed cooperative binding, from which the cooperative binding affinity (K'ω) of 4.65 ± 0.7 × 10(5) M(-1), and n value of 4.16 were deduced. The binding parameter obtained from DSC melting data was in good agreement with the above CD data. Furthermore, dose dependent apoptotic induction ability of harmalol was studied in HepG2 cells using different biochemical assays. Generation of ROS, DNA damage, changes in cellular external and ultramorphology, alteration of membrane, formation of comet tail, decreased mitochondrial membrane potential and a significant increase in Sub Go/G1 population made the cancer cell, HepG2, prone to apoptosis. Up regulation of p53 and caspase 3 further indicated the apoptotic role of harmalol.Identification of compounds inhibiting prion replication and toxicity by removing PrP

Silvia Biggi, Michael Pancher, Claudia Stincardini, Silvia Luotti, Tania Massignan, Andrea Dalle Vedove, Andrea Astolfi, Pamela Gatto, Graziano Lolli, Maria Letizia Barreca, Valentina Bonetto, Valentina Adami, Emiliano BiasiniPMID: 31264722 DOI: 10.1111/jnc.14805

Abstract

The vast majority of therapeutic approaches tested so far for prion diseases, transmissible neurodegenerative disorders of human and animals, tackled PrP, the aggregated and infectious isoform of the cellular prion protein (PrP

), with largely unsuccessful results. Conversely, targeting PrP

expression, stability or cell surface localization are poorly explored strategies. We recently characterized the mode of action of chlorpromazine, an anti-psychotic drug known to inhibit prion replication and toxicity by inducing the re-localization of PrP

from the plasma membrane. Unfortunately, chlorpromazine possesses pharmacokinetic properties unsuitable for chronic use in vivo, namely low specificity and high toxicity. Here, we employed HEK293 cells stably expressing EGFP-PrP to carry out a semi-automated high content screening (HCS) of a chemical library directed at identifying non-cytotoxic molecules capable of specifically relocalizing PrP

from the plasma membrane as well as inhibiting prion replication in N2a cell cultures. We identified four candidate hits inducing a significant reduction in cell surface PrP

, one of which also inhibited prion propagation and toxicity in cell cultures in a strain-independent fashion. This study defines a new screening method and novel anti-prion compounds supporting the notion that removing PrP

from the cell surface could represent a viable therapeutic strategy for prion diseases.

Targeting different RNA motifs by beta carboline alkaloid, harmalol: a comparative photophysical, calorimetric, and molecular docking approach

Paromita Bhattacharjee, Sarita Sarkar, Prateek Pandya, Kakali BhadraPMID: 26629671 DOI: 10.1080/07391102.2015.1126694

Abstract

RNA has attracted recent attention for its key role in gene expression and targeting by small molecules for therapeutic intervention. This work focuses towards understanding interaction of harmalol, a DNA intercalator, with RNAs of different motifs viz. single-stranded A-form poly(A), double-stranded A-form of poly(C)·poly(G), and clover leaf tRNAby different spectroscopic, calorimetric, and molecular modeling techniques. Results of this study converge to suggest that (i) binding constant varied in the order poly(C)·poly(G) > tRNA

> poly(A), (ii) non-cooperative binding of harmalol to poly(C)·poly(G) and poly(A) and cooperative binding with tRNA

, (iii) significant structural changes of poly(C)·poly(G) and tRNA

with concomitant induction of optical activity in the bound achiral alkaloid molecules, while with poly(A) no induced Circular dichroism (CD) perturbation was observed, (iv) the binding was predominantly exothermic, enthalpy-driven, entropy-favored with poly(C)·poly(G), while it was entropy driven with tRNA

and poly(A), (v) a hydrophobic contribution and comparatively large role of non polyelectrolytic forces to Gibbs energy changes with poly(C)·poly(G) and tRNA

and (vi) intercalated state of harmalol inside poly(C)·poly(G) structure as revealed from molecular docking was supported by the viscometric and ferrocyanide quenching data. All these findings unequivocally pointed out that harmalol prefers binding with poly(C)·poly(G), compared to tRNA

and poly(A); this results serve as data for the development of RNA-based antiviral drugs.

A rapid and simple method for the determination of psychoactive alkaloids by CE-UV: application to Peganum Harmala seed infusions

Marcos Tascón, Fernando Benavente, Nora M Vizioli, Leonardo G GagliardiPMID: 27377797 DOI: 10.1002/dta.1989

Abstract

The β-carboline alkaloids of the harmala (HAlks) group are compounds widely spread in many natural sources, but found at relatively high levels in some specific plants like Peganum harmala (Syrian rue) or Banisteriopsis caapi. HAlks are a reversible Mono Amino Oxidase type A Inhibitor (MAOI) and, as a consequence, these plants or their extracts can be used to produce psychotropic effects when are combined with psychotropic drugs based on amino groups. Since the occurrence and the levels of the HAlks in natural sources are subject to significant variability, more widespread use is not clinical but recreational or ritual, for example B. caapi is a known part of the Ayahuasca ritual mixture. The lack of simple methods to control the variable levels of these compounds in natural sources restricts the possibilities to dose in strict quantities and, as a consequence, limits its use with pharmacological or clinical purposes. In this work, we present a fast, simple, and robust method of quantifying simultaneously the six HAlks more frequently found in plants, i.e., harmine, harmaline, harmol, harmalol, harmane, and norharmane, by capillary electrophoresis instruments equipped with the more common detector UV. The method is applied to analyze these HAlks in P. Harmala seeds infusion which is a frequent intake form for these HAlks. The method is validated in three different instruments in order to evaluate the transferability and to compare the performances between them. In this case, harmaline, harmine, and harmol were found in the infusion samples. Copyright © 2016 John Wiley & Sons, Ltd.Binding of alkaloid harmalol to DNA: photophysical and calorimetric approach

Sarita Sarkar, Kakali BhadraPMID: 24368411 DOI: 10.1016/j.jphotobiol.2013.11.021

Abstract

Harmalol exhibits pH dependent structural equilibrium between protonated and deprotonated forms with a pKa of 7.8 as revealed from spectroscopic titration. The compound exists as protonated (structure I) and deprotonated (structure II) form in the pH range 1-7 and 9-12, respectively. The interaction of structure I and II to calf thymus DNA has been studied by different spectroscopic and calorimetric techniques in buffer of pH 6.8 and 9.2, respectively. The results show that structure I bind strongly to DNA showing a cooperative mode with a binding constant of 4.5×10(5)M(-1) and a stoichiometry of 4.8 nucleotide phosphates. The alkaloid stabilized the DNA by 8°C, the binding shows 40% quenching of fluorescence intensity, perturbation in circular dichroism spectra and enthalpy driven exothermic binding with a large hydrophobic contribution to the binding free energy. Furthermore, the alkaloid shows a prominent change of specific viscosity with sonicated linear DNA and unwinding-rewinding of covalently closed pUC 18 DNA, revealing intercalative binding. The deprotonated structure (structure II), on the other hand, in the presence of large amount of DNA concentration, converts back to a structure I-DNA complexation. This transition has been presumably induced by the polyanionic phosphate backbone of DNA at high concentration.Combined fluorescence spectroscopy and molecular modeling studies on the interaction between harmalol and human serum albumin

Bahram Hemmateenejad, Mojtaba Shamsipur, Fayezeh Samari, Taghi Khayamian, Malihe Ebrahimi, Zahra RezaeiPMID: 22560122 DOI: 10.1016/j.jpba.2012.04.012

Abstract

The interaction between harmalol and human serum albumin (HSA) has been studied by fluorescence spectroscopy and molecular modeling methods. The intrinsic fluorescence of HSA was quenched by harmalol, which was rationalized in terms of the static quenching mechanism. The binding parameters, quenching constants and conformation changes were determined by fluorescence quenching method. The thermodynamic parameters, calculated from the temperature dependence of binding constants (i.e., ΔH°=-62.7 kJ mol⁻¹ and ΔS°=-119.3J mol⁻¹ K⁻¹), indicated the major role of van der Waals force and hydrogen bonding in binding process. Site marker competitive experiments revealed that harmalol binds to both the IIA and IIIA sub-domains of HSA with a slight preference toward sub-domain IIA. Finally, the binding of harmalol to HSA was modeled by molecular docking and molecular dynamic simulation methods. Excellent agreement was found between the experimental and theoretical results with respect to the mechanism of binding and binding constants. Molecular dynamic simulation revealed that HSA does not have a significant conformational change when it binds with harmalol.Simultaneous determination of harmine, harmaline and their metabolites harmol and harmalol in beagle dog plasma by UPLC-ESI-MS/MS and its application to a pharmacokinetic study

Lei Zhang, Liang Teng, Can Gong, Wei Liu, Xuemei Cheng, Shenghua Gu, Zhongping Deng, Zhengtao Wang, Changhong WangPMID: 23948761 DOI: 10.1016/j.jpba.2013.07.019

Abstract

Harmine (HAR) and harmaline (HAL) were metabolized by demethylation to form harmol (HOL) and harmalol (HAM) both in vivo and in vitro. It has been demonstrated tremendous value of HAR, HAL and their metabolites in the therapy of Alzheimer's disease. A rapid, selective and sensitive UPLC-ESI-MS/MS method was firstly developed and validated for the simultaneous determination of HAR, HAL, HOL, and HAM in beagle dog plasma with 9-aminoacridine as the internal standard (IS). After protein precipitation with acetonitrile, the analytes were separated within 4.5 min on an ACQUITY UPLC BEH C18 column with a gradient elution system composed of 0.1% formic acid and acetonitrile at a flow rate of 0.4 ml/min. Detection was performed using multiple reactions monitoring mode under a positive ionization condition. The calibration curves of four analytes showed good linearity (r(2)>0.9959) within the tested concentration ranges. The low limit of quantification for HAR, HAL, HOL, and HAM were all 1.00 ng/ml. The mean accuracy of the analytes was within the range of 94.56-112.23%, the R.S.D. values of intra-day and the inter-day precision were less than 6.26% and 7.51%, respectively. Matrix effects and extraction recoveries of the analytes from the beagle dog plasma were within the range of 94.48-105.77% and 89.07-101.44%, respectively. The validated method was successfully applied to a pharmacokinetic study of HAR, HAL, HOL, and HAM in beagle dogs after intravenous administration of HAR and HAL both of 1.0mg/kg. The main pharmacokinetic parameters of Cmax, Vd, CL, AUC and MRT, except Ke and t1/2 values, showed significant difference between the two parent drug HAR and HAL, respectively (p<0.05-0.001). Because of the different metabolic rate of HAR and HAL in vivo, the two metabolites, HOL and HAM, exhibited unique pharmacokinetic properties.Harmine is a potent antimalarial targeting Hsp90 and synergizes with chloroquine and artemisinin

Dea Shahinas, Gregory Macmullin, Christan Benedict, Ian Crandall, Dylan R PillaiPMID: 22615284 DOI: 10.1128/AAC.00328-12

Abstract

Previous studies have shown an antimalarial effect of total alkaloids extracted from leaves of Guiera senegalensis from Mali in West Africa. We independently observed that the beta-carboline alkaloid harmine obtained from a natural product library screen inhibited Plasmodium falciparum heat shock protein 90 (PfHsp90) ATP-binding domain. In this study, we confirmed harmine-PfHsp90-specific affinity using surface plasmon resonance analysis (dissociation constant [K(d)] of 40 μM). In contrast, the related compound harmalol bound human Hsp90 (HsHsp90) (K(d) of 224 μM) more tightly than PfHsp90 (K(d) of 7,010 μM). Site-directed mutagenesis revealed that Arg98 in PfHsp90 is essential for harmine selectivity. In keeping with our model indicating that Hsp90 inhibition affords synergistic combinations with existing antimalarials, we demonstrated that harmine potentiates the effect of chloroquine and artemisinin in vitro and in the Plasmodium berghei mouse model. These findings have implications for the development of novel therapeutic combinations that are synergistic with existing antimalarials.Sequence specific binding of beta carboline alkaloid harmalol with deoxyribonucleotides: binding heterogeneity, conformational, thermodynamic and cytotoxic aspects

Sarita Sarkar, Prateek Pandya, Kakali BhadraPMID: 25247695 DOI: 10.1371/journal.pone.0108022

Abstract

Base dependent binding of the cytotoxic alkaloid harmalol to four synthetic polynucleotides, poly(dA).poly(dT), poly(dA-dT).poly(dA-dT), poly(dG).poly(dC) and poly(dG-dC).poly(dG-dC) was examined by various photophysical and calorimetric studies, and molecular docking.Binding data obtained from absorbance according to neighbor exclusion model indicated that the binding constant decreased in the order poly(dG-dC).poly(dG-dC)>poly(dA-dT).poly(dA-dT)>poly(dA).poly(dT)>poly(dG).poly(dC). The same trend was shown by the competition dialysis, change in fluorescence steady state intensity, stabilization against thermal denaturation, increase in the specific viscosity and perturbations in circular dichroism spectra. Among the polynucleotides, poly(dA).poly(dT) and poly(dG).poly(dC) showed positive cooperativity where as poly(dG-dC).poly(dG-dC) and poly(dA-dT).poly(dA-dT) showed non cooperative binding. Isothermal calorimetric data on the other hand showed enthalpy driven exothermic binding with a hydrophobic contribution to the binding Gibbs energy with poly(dG-dC).poly(dG-dC), and poly(dA-dT).poly(dA-dT) where as harmalol with poly(dA).poly(dT) showed entropy driven endothermic binding and with poly(dG).poly(dC) it was reported to be entropy driven exothermic binding. The study also tested the in vitro chemotherapeutic potential of harmalol in HeLa, MDA-MB-231, A549, and HepG2 cell line by MTT assay.

Studies unequivocally established that harmalol binds strongly with hetero GC polymer by mechanism of intercalation where the alkaloid resists complete overlap to the DNA base pairs inside the intercalation cavity and showed maximum cytotoxicity on HepG2 with IC50 value of 14 µM. The results contribute to the understanding of binding, specificity, energetic, cytotoxicity and docking of harmalol-DNA complexation that will guide synthetic efforts of medicinal chemists for developing better therapeutic agents.

Explore Compound Types

CH3-CClF2

C2H3ClF2